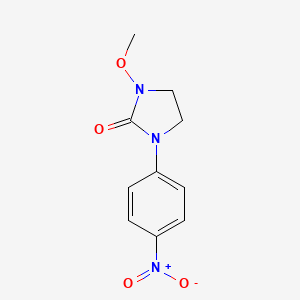
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is a heterocyclic organic compound that features a five-membered ring containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- typically involves the reaction of 1-methoxy-3-(4-nitrophenyl)-2-imidazolidinone with appropriate reagents under controlled conditions. One common method includes the use of carbon dioxide and ethylenediamine as starting materials, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of γ-Al2O3 as a catalyst in supercritical CO2 conditions has been reported to facilitate the formation of imidazolidinone derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone: A simpler analogue without the methoxy and nitrophenyl groups.
Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.
1,3-Dimethyl-2-imidazolidinone: Features methyl groups instead of methoxy and nitrophenyl substituents.
Uniqueness
2-Imidazolidinone, 1-methoxy-3-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .
Propiedades
Número CAS |
52420-46-9 |
|---|---|
Fórmula molecular |
C10H11N3O4 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
1-methoxy-3-(4-nitrophenyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H11N3O4/c1-17-12-7-6-11(10(12)14)8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3 |
Clave InChI |
VVLZRLRPYJJQET-UHFFFAOYSA-N |
SMILES canónico |
CON1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


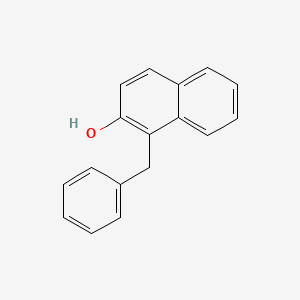
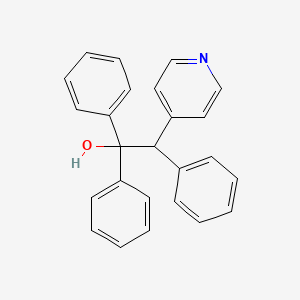
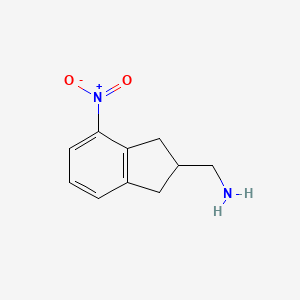






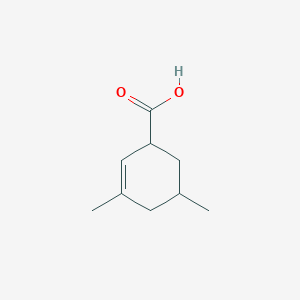
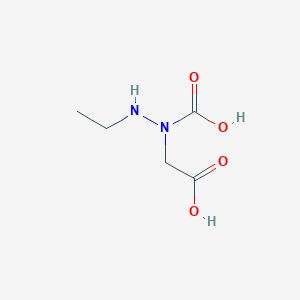
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)


